Fmoc-L-cysteic acid disodium salt Fmoc-L-cysteic acid disodium salt
Brand Name: Vulcanchem
CAS No.: 320384-09-6
VCID: VC0557498
InChI: InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Molecular Formula: C18H15NNa2O7S
Molecular Weight: 435.37

Fmoc-L-cysteic acid disodium salt

CAS No.: 320384-09-6

Cat. No.: VC0557498

Molecular Formula: C18H15NNa2O7S

Molecular Weight: 435.37

* For research use only. Not for human or veterinary use.

Fmoc-L-cysteic acid disodium salt - 320384-09-6

Specification

CAS No. 320384-09-6
Molecular Formula C18H15NNa2O7S
Molecular Weight 435.37
IUPAC Name disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
Standard InChI InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Properties and Structure

Fmoc-L-cysteic acid disodium salt possesses distinct chemical properties that make it suitable for its specialized applications in peptide synthesis. The compound has a well-defined molecular structure with the formula C18H15NNa2O7S and a molecular weight of 435.37 g/mol . Its IUPAC name is disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate, reflecting its chemical composition and stereochemistry.

From a structural perspective, the compound features the characteristic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino terminus of L-cysteic acid, with two sodium ions balancing the negative charges of the carboxylate and sulfonate groups . The Fmoc group serves as a temporary protecting group that can be selectively removed during solid-phase peptide synthesis under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

The solubility profile of Fmoc-L-cysteic acid disodium salt is an important consideration for its experimental use. The compound is notably soluble in dimethyl sulfoxide (DMSO), which makes this solvent the preferred choice for preparing stock solutions . The presence of the sulfonate group contributes significantly to the compound's high polarity, while the Fmoc group provides a balance with its hydrophobic character.

Table 1: Chemical Properties of Fmoc-L-cysteic acid disodium salt

PropertyValue
CAS Number320384-09-6
Molecular FormulaC18H15NNa2O7S
Molecular Weight435.37 g/mol
IUPAC Namedisodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
SolubilitySoluble in DMSO
Recommended Storage-20°C

The stereochemistry of the compound is specifically the L-configuration at the alpha carbon, corresponding to the (R)-absolute configuration using the Cahn-Ingold-Prelog priority rules . This stereochemical specificity is crucial for maintaining the correct three-dimensional architecture in the resulting peptides, as proteins in nature predominantly contain L-amino acids.

Applications in Peptide Research

Fmoc-L-cysteic acid disodium salt plays a significant role in peptide research, with its primary application being the direct incorporation of cysteic acid residues into synthetic peptides. This capability addresses several important research needs in the field of peptide chemistry and biochemistry.

One of the most valuable aspects of using Fmoc-L-cysteic acid disodium salt is that it allows researchers to obtain Cya-containing peptides without subjecting the entire peptide to oxidative conditions . This selective approach is particularly important when working with peptides containing other oxidation-sensitive amino acids like methionine, tryptophan, or tyrosine, which might otherwise be unintentionally modified during a global oxidation step.

The incorporation of cysteic acid into peptides serves several research purposes:

  • Increasing peptide solubility: The highly polar sulfonic acid group can enhance the water solubility of otherwise hydrophobic peptides.

  • Mimicking post-translational modifications: Cysteic acid can serve as a stable analog for certain post-translationally modified forms of cysteine.

  • Quantification studies: Intentional incorporation of cysteic acid can be used for quantification of cysteine or cystine in peptide and protein samples .

  • Structure-activity relationship studies: The introduction of the charged cysteic acid can influence peptide conformation and binding properties, providing insights into structure-function relationships.

  • Development of peptide-based therapeutics: The enhanced solubility and altered binding properties can be exploited in the design of peptide drugs with improved pharmacokinetic profiles.

The compound is compatible with standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry, allowing for its seamless integration into automated peptide synthesizers. When used in manual synthesis, it requires careful handling due to its hygroscopic nature and sensitivity to repeated freeze-thaw cycles .

ConditionRecommendation
Solid Storage Temperature-20°C
Solution at -80°CUse within 6 months
Solution at -20°CUse within 1 month
Recommended SolventDMSO
Solubility EnhancementHeat to 37°C + ultrasonic bath
Shipping ConditionWith blue ice (evaluation sample) or at room temperature (other sizes)

For shipping purposes, evaluation sample solutions are typically shipped with blue ice, while other sizes may be shipped at room temperature or with blue ice upon request . This flexibility in shipping conditions suggests that the dry powder form of the compound has reasonable stability at ambient temperatures for short periods, though long-term storage should still follow the colder temperature recommendations.

Package SizePrice (€)
25 mg167.00
50 mg220.00
100 mg330.00
250 mg550.00
500 mg730.00

The pricing structure demonstrates a typical volume discount pattern, with the cost per milligram decreasing as the package size increases . This tiered pricing approach is common for specialty research chemicals and reflects the balance between fixed costs of production/packaging and the variable costs of the raw materials.

Each supplier may offer specific product identification codes for the compound, such as the Catalog No. GA21706 from GlpBio and Ref. 3D-FF111380 from CymitQuimica . These catalog designations help researchers identify and order the specific product they need within the supplier's broader chemical offerings.

Some suppliers also provide additional services such as certificates of analysis, safety data sheets, and technical support for the use of their products . These supplementary resources can be valuable for researchers working with the compound, especially in regulated laboratory environments where documentation of chemical purity and handling procedures is required.

Research Applications and Significance

Fmoc-L-cysteic acid disodium salt continues to be an important tool in peptide synthesis, particularly for researchers interested in studying peptides containing oxidized forms of cysteine. The compound allows for the direct incorporation of cysteic acid residues without requiring a separate oxidation step, which is particularly valuable when working with peptides containing other oxidation-sensitive amino acids .

The ongoing commercial availability of this compound from multiple suppliers suggests a sustained research interest in cysteic acid-containing peptides. These peptides have applications in various fields including:

  • Structural biology: Understanding the effects of cysteine oxidation on protein structure and function.

  • Biomedical research: Developing peptide-based therapeutics with enhanced stability or altered binding properties.

  • Analytical biochemistry: Using cysteic acid-containing peptides as standards for the quantification of cysteine residues in proteins.

  • Materials science: Exploiting the unique properties of cysteic acid-containing peptides for the development of novel biomaterials.

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